Diacetoxydimethylsilane
Description
Historical Context and Evolution of Organosilicon Compounds
The journey into the world of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org This breakthrough laid the groundwork for a new field of chemistry focused on compounds containing carbon-silicon bonds. sbfchem.com In the early 20th century, Frederic Kipping made significant contributions by synthesizing a wide array of organosilicon compounds and coining the term "silicone." sbfchem.comwikipedia.orgiust.ac.ir His work revealed the unique properties of these compounds, such as high thermal stability and water repellency. sbfchem.com
A major leap forward occurred in 1940 when James Franklin Hyde developed a process for producing silicone polymers, leading to their commercialization. sbfchem.com This was followed by Eugene G. Rochow's description of the Müller-Rochow process in 1945, a method that remains a cornerstone of industrial organosilicon compound production. wikipedia.orgiust.ac.ir The 1950s and 1960s saw the development of new organosilicon reagents and catalysts, further expanding the applications of these versatile compounds. sbfchem.com Today, organosilicon chemistry is a rapidly advancing field, with continuous innovation in synthesis and applications. sbfchem.com
Significance of Organosilicon Chemistry in Modern Materials Science
Organosilicon compounds are integral to modern materials science due to their unique combination of properties, including thermal stability, chemical inertness, and flexibility. iust.ac.ir These characteristics make them essential components in the design of advanced materials. iust.ac.ir The versatility of silicon allows for the creation of a wide range of structures, such as silanes, siloxanes, and silanols, which are used to develop materials with tailored functionalities. iust.ac.ir
The applications of organosilicon compounds in materials science are extensive. They are used as:
Coatings and Sealants: Providing water resistance and durability. iust.ac.ir
Adhesives: Offering strong and flexible bonding solutions. iust.ac.ir
Elastomers: Used in a variety of applications requiring flexibility and resilience.
Insulators and Dielectric Materials: Crucial for the electronics industry. iust.ac.ir
Additives: Employed as strengthening agents, defoamers, and softening agents in various industries, including paper manufacturing. iust.ac.ir
The ability to modify surfaces and impart properties like hydrophobicity makes organosilicon compounds invaluable in numerous industrial processes.
Diacetoxydimethylsilane within the Broader Class of Acetoxysilanes
This compound belongs to the acetoxysilane family, a class of organosilicon compounds characterized by the presence of one or more acetoxy groups (CH₃COO-) bonded to a silicon atom. sisib-silanes.com Acetoxysilanes are known for their high reactivity, particularly in comparison to other silanes like alkoxysilanes. sisib-silanes.compowerchemical.net This heightened reactivity stems from the nature of the silicon-acetoxy bond.
The primary function of acetoxysilanes, including this compound, is as crosslinking agents. sisib-silanes.compowerchemical.net They play a crucial role in the curing process of silicone sealants and elastomers. When exposed to moisture, the acetoxy groups hydrolyze, releasing acetic acid and forming reactive silanol (B1196071) (Si-OH) groups. sisib-silanes.compowerchemical.net These silanols then undergo condensation reactions with each other or with other silanol-terminated polymers, leading to the formation of a stable, crosslinked siloxane (Si-O-Si) network. sisib-silanes.compowerchemical.netsmolecule.com This process is fundamental to the formation of room-temperature-vulcanizing (RTV) silicone sealants. sisib-silanes.compowerchemical.net The release of acetic acid during curing is a characteristic feature of acetoxy-type silicone systems. sisib-silanes.compowerchemical.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[acetyloxy(dimethyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVFGTYFBUVGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878844 | |
| Record name | Diacetoxydimethylsilane | |
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Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-66-3 | |
| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
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| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
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| Record name | Diacetoxydimethylsilane | |
| Source | EPA DSSTox | |
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| Record name | Diacetoxydimethylsilane | |
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Chemical Properties and Synthesis of Diacetoxydimethylsilane
Molecular Structure and Bonding
Diacetoxydimethylsilane possesses a central silicon atom bonded to two methyl groups and two acetoxy groups. nih.gov The arrangement of these groups around the silicon atom is tetrahedral. The molecule's reactivity is largely dictated by the polar Si-O bonds within the acetoxy linkages.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₄Si |
| Molecular Weight | 176.24 g/mol |
| IUPAC Name | [acetyloxy(dimethyl)silyl] acetate (B1210297) |
| CAS Number | 2182-66-3 |
| SMILES String | CC(=O)OSi(C)OC(C)=O |
Data sourced from PubChem nih.gov and Sigma-Aldrich sigmaaldrich.com
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinct, acrid odor reminiscent of acetic acid (vinegar). sisib-silanes.compowerchemical.net This odor is a result of the compound's tendency to hydrolyze in the presence of atmospheric moisture, releasing acetic acid. sisib-silanes.compowerchemical.net
Table 2: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Boiling Point | 163-165 °C at 760 mmHg |
| Melting Point | -12.5 °C |
| Density | 1.054 g/mL at 25 °C |
| Refractive Index | 1.403 at 20 °C |
Data compiled from various sources sisib-silanes.comsigmaaldrich.com
Synthesis and Manufacturing Processes
The industrial production of this compound can be achieved through several synthetic routes. A common method involves the reaction of dichlorodimethylsilane (B41323) with acetic anhydride (B1165640). This reaction directly substitutes the chlorine atoms with acetoxy groups. Another approach is the reaction of dimethylchlorosilane with acetic anhydride or acetic acid, often in the presence of a catalyst. smolecule.com The hydrolysis of dimethylsilanediol (B41321) in acetic acid also yields this compound. smolecule.com
Reactivity and Reaction Mechanisms of Diacetoxydimethylsilane
Hydrolytic Pathways and Condensation Reactions
The primary reaction pathway for diacetoxydimethylsilane involves hydrolysis, a chemical breakdown initiated by water. This process is fundamental to its application in forming silicone polymers.
In the presence of moisture, this compound readily undergoes hydrolysis. smolecule.com This reaction cleaves the silicon-oxygen bond of the acetoxy groups, leading to the formation of acetic acid and a transient intermediate, dimethylsilanediol (B41321). This silanol (B1196071) species is highly reactive and quickly undergoes condensation reactions with other silanol molecules. In these condensation reactions, a molecule of water is eliminated, and a stable siloxane bond (Si-O-Si) is formed, which constitutes the backbone of silicone polymers. smolecule.com The continuous condensation of these silanol intermediates results in the formation of higher molecular weight linear and cyclic siloxanes. oecd.orgoecd.org
Hydrolysis: (CH₃)₂Si(OOCCH₃)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2CH₃COOH
Condensation: n(CH₃)₂Si(OH)₂ → [-(CH₃)₂SiO-]n + nH₂O
The abiotic hydrolysis products of this compound's structural analogs, such as ethyltriacetoxysilane (B106113) and methyltriacetoxysilane, have been shown to undergo continuous condensation to form these higher molecular weight siloxanes. oecd.orgoecd.org
The presence and concentration of water significantly influence the kinetics of the hydrolysis and condensation reactions. The rate of hydrolysis is dependent on the availability of water molecules to react with the acetoxy groups. dakenchem.com Increased moisture content generally accelerates the hydrolysis of silanes. dakenchem.comresearchgate.net
| Factor | Influence on Reaction Kinetics |
| Moisture Content | Higher moisture generally increases the rate of hydrolysis. dakenchem.comresearchgate.net |
| Temperature | Increased temperature typically accelerates both hydrolysis and condensation rates. nih.gov |
| Catalysts | Can significantly increase the rate of hydrolysis by lowering the activation energy. dakenchem.com |
Polymerization Chemistry
This compound is a key building block in the synthesis of a wide array of silicone polymers due to its bifunctional nature, allowing it to form linear polymer chains.
This compound serves as a difunctional monomer in the synthesis of silicone polymers. researchgate.net Its two acetoxy groups provide the reactive sites necessary for polymerization. Following hydrolysis to the corresponding silanol, it can react with other difunctional silanol monomers to build the polydimethylsiloxane (B3030410) (PDMS) backbone. This process is a fundamental route for producing various silicone fluids, elastomers, and resins. The properties of the resulting polymer can be tailored by controlling the polymerization conditions and incorporating other functional silane (B1218182) monomers.
The formation of silicone polymers from this compound proceeds through a step-growth condensation polymerization mechanism. aec.edu.in This process involves a series of discrete condensation steps where monomers react to form dimers, then trimers, and eventually long polymer chains. melscience.comsavemyexams.com A key characteristic of this mechanism is the elimination of a small molecule, in this case, water, at each condensation step. savemyexams.com The polymerization progresses as the silanol groups at the ends of growing chains react with other monomers or oligomers. aec.edu.in This step-wise process allows for the gradual build-up of high molecular weight polymers.
This compound can also function as a crosslinking agent, particularly in room-temperature-vulcanizing (RTV) silicone sealant formulations. sinosil.com In these systems, the this compound can react with hydroxyl-terminated polydimethylsiloxane chains. The hydrolysis of the acetoxy groups in the presence of atmospheric moisture generates reactive silanol groups. sinosil.com These silanols can then condense with the hydroxyl end-groups of the polymer chains and with each other, forming a three-dimensional crosslinked network. polimi.itdiva-portal.org This network structure is what gives the silicone its elastomeric properties, transforming it from a viscous liquid to a solid, durable rubber. polimi.it The release of acetic acid during this curing process is characteristic of acetoxy-cure silicone systems. sinosil.com
The general mechanism for crosslinking involves:
Crosslinking Mechanisms and Agent Role
Depolymerization Reactions and Recycling Strategies
The chemical recycling of polysiloxanes, commonly known as silicones, is a critical aspect of creating a circular economy for these widely used materials. Depolymerization is a key strategy in this process, involving the breakdown of long polymer chains into smaller, reusable monomers. This approach not only reduces landfill waste but also conserves resources and energy by providing a feedstock for the production of new, high-quality polymers. researchgate.netmdpi.com
Catalytic Depolymerization of Polysiloxanes to Yield this compound
One of the most promising methods for recycling polysiloxanes is through catalytic depolymerization, which can be tailored to yield specific monomers like this compound. This process typically involves the use of a catalyst to break the strong silicon-oxygen (Si-O) bonds that form the backbone of the polymer chain. The choice of catalyst and reaction conditions can be optimized to favor the formation of desired products, making it a versatile and efficient recycling method.
Recent research has focused on developing low-temperature depolymerization protocols that are more environmentally friendly and cost-effective than traditional high-temperature methods. nih.gov These processes often utilize inexpensive and abundant metal salts as precatalysts, which activate the Si-O bonds and facilitate their cleavage by a depolymerization reagent. The resulting monomers can then be purified and used to synthesize new polymers, effectively closing the loop on the material's life cycle. researchgate.net
Role of Iron-Based Catalysts
Iron-based catalysts have emerged as a promising option for the depolymerization of polysiloxanes due to their low cost, abundance, and catalytic activity. mdpi.comnih.govmdpi.com These catalysts, often in the form of simple iron salts like iron(III) chloride (FeCl₃), can effectively facilitate the breakdown of the polymer backbone at relatively low temperatures. nih.govresearchgate.net
The mechanism of iron-catalyzed depolymerization involves the activation of the Si-O bond by the iron catalyst, making it more susceptible to attack by a depolymerization reagent. researchgate.netrsc.org This process can be carried out using various reagents, including acid chlorides and anhydrides, to yield a range of well-defined products, including this compound. researchgate.netresearchgate.net The ability to use different reagents provides flexibility in the recycling process, allowing for the production of various valuable monomers from silicone waste. researchgate.net
The use of iron catalysts represents a significant advancement in the field of silicone recycling, offering a more sustainable and economical alternative to traditional methods. nih.gov Research in this area continues to focus on optimizing reaction conditions and exploring the use of different iron-based catalytic systems to further improve the efficiency and selectivity of the depolymerization process.
Role of Zinc Salts as Precatalysts
In addition to iron-based catalysts, zinc salts have also been shown to be effective precatalysts for the depolymerization of polysiloxanes. mdpi.commdpi.com These catalysts, such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), can activate the Si-O bonds in the polymer chain, facilitating their cleavage by a depolymerization reagent. researchgate.netresearchgate.net
The use of zinc salts as precatalysts offers several advantages, including high reaction yields and the ability to operate at low temperatures. researchgate.netnih.govresearchgate.net Studies have shown that zinc-catalyzed depolymerization can be used to break down a variety of polysiloxanes, regardless of their molecular weight or the pending groups on the polymer chain, with reaction yields often exceeding 80%. researchgate.net
The mechanism of zinc-catalyzed depolymerization is similar to that of iron-catalyzed processes, involving the activation of the Si-O bond by the metal salt. researchgate.net This allows for the efficient cleavage of the polymer backbone by a suitable reagent, such as benzoyl fluoride, to produce well-defined monomers. nih.govresearchgate.net The resulting products can then be used as precursors for the synthesis of new polymers, demonstrating the feasibility of a closed-loop recycling process for silicones. researchgate.netnih.gov
The versatility and efficiency of zinc-based catalytic systems make them a valuable tool for the chemical recycling of polysiloxanes. Further research in this area may lead to the development of even more effective and sustainable recycling methods, contributing to a more circular economy for these important materials.
Application of Organic Acid Chlorides and Anhydrides as Depolymerization Reagents
Organic acid chlorides and anhydrides are key reagents in the catalytic depolymerization of polysiloxanes, playing a crucial role in the cleavage of the polymer backbone. mdpi.commdpi.com These reagents, in combination with a suitable catalyst, can effectively break the Si-O bonds in the polymer chain, leading to the formation of valuable monomers like this compound. researchgate.netresearchgate.net
The use of organic acid chlorides, such as benzoyl chloride, in conjunction with an iron or zinc catalyst, has been shown to be an effective method for depolymerizing polysiloxanes. researchgate.netrsc.orgrsc.org The reaction proceeds through the activation of the Si-O bond by the catalyst, followed by nucleophilic attack by the chloride ion from the acid chloride. This results in the cleavage of the polymer chain and the formation of a new silicon-chloride bond.
Similarly, organic acid anhydrides, such as acetic anhydride (B1165640), can be used as depolymerization reagents to produce acyloxysilicon compounds. mdpi.com In this process, the acid anhydride reacts with the polysiloxane in the presence of a catalyst, cleaving the Si-O bonds and forming new silicon-acyloxy bonds. The resulting products, including this compound, can then be isolated and used as building blocks for the synthesis of new polymers. researchgate.net
The choice of depolymerization reagent can be tailored to produce specific monomers, providing flexibility in the recycling process. For example, the use of different fatty acid anhydrides can lead to the formation of a variety of depolymerization products, which can be used as starting materials for new polysiloxanes. researchgate.net This versatility makes the use of organic acid chlorides and anhydrides a valuable strategy for the chemical recycling of silicone waste.
Investigating Reaction Conditions (temperature, time, stoichiometry)
The reactivity of this compound is significantly influenced by reaction conditions such as temperature, time, and stoichiometry. For instance, in the depolymerization of polydimethylsiloxane (PDMS) to produce this compound, temperature control is a critical factor. researchgate.net Using ferric chloride as a catalyst, this reaction is typically carried out at temperatures ranging from 140-180°C for a duration of 16-24 hours. researchgate.net However, these reactions are often slow and require high temperatures. researchgate.net The stoichiometry of the reactants is also crucial; for example, the depolymerization of PDMS using acetic anhydride requires two equivalents of the anhydride for each dimethylsiloxy unit. researchgate.net
The hydrolysis of this compound is another key reaction where conditions play a vital role. The rate of Si-O bond cleavage during hydrolysis is pH-dependent, with half-lives ranging from minutes at a pH below 4 to hours at a higher pH. The synthesis of this compound itself, often through condensation reactions, necessitates careful control over both stoichiometry and temperature. The reaction between boric acid and dichlorodimethylsilane (B41323), for example, is not significantly accelerated by a rise in temperature, with high conversions achievable at 20-30°C when using a suitable solvent like tetrahydrofuran (B95107). rsc.org
Below is a table summarizing the reaction conditions for various reactions involving this compound.
Interactive Data Table: Reaction Conditions for this compound
| Reaction Type | Reactants | Catalyst/Reagent | Temperature (°C) | Time (hours) | Stoichiometry |
| Depolymerization of PDMS | Polydimethylsiloxane | Ferric Chloride, Acetic Anhydride | 140-180 | 16-24 | 2 equivalents of acetic anhydride per dimethylsiloxy unit |
| Hydrolysis | This compound, Water | - | Ambient | Minutes to hours (pH dependent) | - |
| Synthesis (Condensation) | Boric Acid, Dichlorodimethylsilane | Tetrahydrofuran (solvent) | 20-30 | - | - |
| Depolymerization of PDMS | Polydimethylsiloxane | Zinc salt, Benzoyl fluoride | 150 | - | - |
Mechanistic Understanding of Si-O Bond Cleavage
The cleavage of the silicon-oxygen (Si-O) bond in this compound and related siloxane compounds is a fundamental process that can be initiated by both nucleophilic and electrophilic species. researchgate.net
Nucleophilic and Electrophilic Reagents in Si-O Cleavage
The Si-O bond can be broken using a variety of reagents. researchgate.net Nucleophilic attack is a common mechanism. For instance, in base-catalyzed hydrolysis, hydroxide (B78521) ions can attack the silicon atom, leading to the cleavage of the Si-O bond. researchgate.net The depolymerization of polysiloxanes can be promoted by nucleophiles in conjunction with catalysts at temperatures between 110-350°C. researchgate.net
Electrophilic reagents and catalysts also play a significant role in Si-O bond cleavage. researchgate.net Lewis or Brønsted acids can catalyze the depolymerization of siloxanes. researchgate.net For example, iron(III) chloride (FeCl3), a Lewis acid, is used to catalyze the depolymerization of PDMS. rsc.org The proposed mechanism involves the activation of a Si-O bond in PDMS by FeCl3, facilitating its cleavage. rsc.org Similarly, zinc salts like zinc triflate, in the presence of benzoyl fluoride, can lower the temperature required for decomposition. researchgate.netresearchgate.net The mechanism is thought to involve the coordination of the oxygen atom to the Lewis acidic zinc(II) center, which weakens the Si-O bond and facilitates its reaction with the electrophilic reagent. researchgate.net
Quantum Chemical Calculations on Depolymerization Processes
Quantum chemical calculations are increasingly being utilized to gain a deeper understanding of reaction mechanisms at the molecular level, including the depolymerization of silicon-containing polymers. rsc.orggu.sewikipedia.org These computational methods can be used to estimate reaction pathways, including transition state energies and equilibria, providing insights that complement experimental findings. rsc.org
For example, theoretical calculations have supported the proposed mechanism for the zinc-catalyzed cleavage of the Si-O bond, suggesting that the coordination of the oxygen atom to the Lewis acidic zinc center significantly decreases the bond-dissociation energy. researchgate.net Quantum chemical simulations can also be employed to study the dissociation curves of molecules, providing information about their stability. arxiv.org By modeling the interaction between reagents and the Si-O bond, these calculations can help elucidate the step-by-step process of bond cleavage. mdpi.com The artificial force induced reaction (AFIR) method, for instance, can be used to determine the minimum energy required for dissociation in different directions. mdpi.com
Feasibility of Recycling and Circular Economy Implications
The depolymerization of silicones, including those that can produce this compound, is a key area of research with significant implications for a circular economy. researchgate.netrsc.org The ability to chemically recycle end-of-life silicone products back into valuable monomers like this compound offers a sustainable alternative to landfilling or incineration. researchgate.netresearchgate.net This approach aligns with the core principles of a circular economy, which emphasizes the reuse and recycling of materials to maximize resource efficiency and minimize waste. mdpi.comellenmacarthurfoundation.org
Several methods for the chemical recycling of silicones have been developed. For instance, iron-catalyzed depolymerization of PDMS with acetic anhydride yields this compound. researchgate.net While this method demonstrates the feasibility of recycling, challenges such as the need for significant amounts of reagents and modest yields for industrial purposes remain. researchgate.net Research is ongoing to develop more efficient and economically viable recycling processes. researchgate.net The development of chemically recyclable polymers is seen as a crucial step towards establishing a circular materials economy. rsc.org
Reactions with Organic Substrates Beyond Polymerization
This compound participates in reactions with various organic substrates beyond its role in polymerization. A notable example is the transesterification reaction with triethyl borate (B1201080), which results in the formation of a boron-oxygen-silicon bond and the elimination of ethyl acetate (B1210297). rsc.org It can also react with alkyl(alkoxy)silanes, leading to the cleavage of the Si-O bond and the formation of oligo- or polysiloxanes, alkyl iodides, and alkyl acetates. researchgate.net
Furthermore, this compound can be involved in condensation reactions with other silanes. For instance, a mixture of this compound with equimolar amounts of triacetoxymethylsilane and acetoxytrimethylsilane can undergo hydrolysis to form methylsiloxanes. google.com In another example, a this compound intermediate is believed to condense with a chlorosilane, eliminating acetyl chloride, in a reaction facilitated by pyridine. nasa.gov These reactions highlight the versatility of this compound as a reagent in organic synthesis for creating new silicon-containing molecules.
Stability and Degradation Pathways
The stability of this compound is a critical factor in its handling, storage, and application. Forced degradation studies, which involve exposing the compound to stress conditions such as heat, humidity, and various pH levels, are essential for understanding its degradation pathways. ajpsonline.comhubspot.net
One of the primary degradation pathways for this compound is hydrolysis. Upon contact with water, it hydrolyzes to form acetic acid and dimethylsilanol. The rate of this hydrolysis is pH-dependent. This reaction can be monitored by techniques such as GC-MS analysis to detect the degradation products. The acetic acid produced during hydrolysis can, in turn, influence the condensation of the resulting silanols. google.com
The thermal stability of this compound is also a key consideration. While it is used in high-temperature depolymerization reactions, prolonged exposure to heat can lead to degradation. researchgate.net Understanding these degradation pathways is crucial for developing stable formulations and predicting the long-term performance of materials derived from this compound. alphalyse.com
Thermal Decomposition and Byproduct Generation
The thermal stability of this compound is a critical factor in its storage and application, particularly in processes requiring elevated temperatures. Thermal decomposition is a time- and temperature-dependent process where the molecule breaks down into smaller, often volatile, byproducts. dtic.mil The decomposition temperature is not a fixed thermodynamic property but is defined by the rate at which decomposition becomes significant. dtic.mil For organosilicon compounds like this compound, thermal degradation can proceed through various mechanisms, including the cleavage of Si-O and Si-C bonds. mdpi.com
Research into the thermal degradation of polysiloxanes, for which this compound can be a precursor, provides insight into its potential decomposition pathways. The degradation of the siloxane backbone is influenced by factors such as temperature, the presence of an oxidative or reductive atmosphere, and the presence of catalysts. researchgate.net Generally, thermal depolymerization of polysiloxanes occurs at temperatures between 350°C and 500°C, primarily involving the Si-O-Si backbone. mdpi.com Above 350°C, degradation at the Si-C bonds becomes more prevalent. mdpi.com
In the context of producing this compound from the depolymerization of polydimethylsiloxane (PDMS), specific catalysts and temperature ranges have been identified. For instance, using ferric chloride as a catalyst, this compound can be isolated from the depolymerization of PDMS at temperatures ranging from 140°C to 180°C over 16 to 24 hours, though this requires significant amounts of acetic anhydride. researchgate.net This suggests that under these conditions, the Si-O bonds of the polymer are cleaved and react with the anhydride to form the target molecule.
While specific studies on the byproducts of the thermal decomposition of pure this compound are limited, inferences can be drawn from the behavior of related organosilicon compounds. The decomposition of silanes can lead to the formation of silylenes (e.g., SiH₂) and other silicon-containing species. researchgate.net For this compound, thermal stress could potentially lead to the elimination of acetic acid or acetic anhydride, and the formation of various cyclic or linear siloxanes through subsequent condensation reactions. Distillation under reduced pressure is a method used to purify this compound, which helps to minimize its thermal decomposition during the process.
Table 1: Conditions for Catalytic Depolymerization of PDMS to this compound
| Catalyst | Depolymerization Agent | Temperature Range (°C) | Reaction Time (hours) | Product |
|---|---|---|---|---|
| Ferric Chloride | Acetic Anhydride | 140 - 180 | 16 - 24 | This compound researchgate.net |
Influence of Environmental Factors on Degradation
Environmental factors, particularly moisture, play a significant role in the degradation of this compound. The compound is known for its reactivity towards water, a process known as hydrolysis. smolecule.comsisib-silanes.com This reactivity is a key feature in many of its applications, such as in the formulation of room-temperature-vulcanizing (RTV-1) silicone sealants. sisib-silanes.com
The primary degradation reaction in the presence of moisture is hydrolysis, which cleaves the acetoxy groups from the silicon atom. This reaction releases acetic acid and forms dimethylsilanediol, a silanol. smolecule.comsisib-silanes.comoecd.org The release of acetic acid is responsible for the characteristic vinegar-like odor of acetoxy-cure silicone sealants as they cure. sisib-silanes.com
The reaction can be represented as follows: C₆H₁₂O₄Si + 2H₂O → Si(CH₃)₂(OH)₂ + 2CH₃COOH (this compound + Water → Dimethylsilanediol + Acetic Acid)
The dimethylsilanediol formed is an unstable intermediate. oecd.org The silanol groups (-SiOH) are highly reactive and readily undergo self-condensation reactions. In these reactions, two silanol groups react with each other to form a siloxane bond (Si-O-Si) and a molecule of water. This process leads to the formation of linear or cyclic polymers and oligomers known as siloxanes. smolecule.comsisib-silanes.com The formation of acetic acid during hydrolysis can also act as a catalyst, promoting the condensation of the silanol intermediates. google.com
Table 2: Products of this compound Degradation in the Presence of Moisture
| Reactant | Environmental Factor | Intermediate Product | Final Products |
|---|---|---|---|
| This compound | Moisture (H₂O) | Dimethylsilanediol smolecule.comoecd.org | Acetic Acid smolecule.comsisib-silanes.com, Polydimethylsiloxane (Siloxanes) smolecule.comsisib-silanes.com |
Analytical Characterization Techniques for Diacetoxydimethylsilane and Its Derivatives
Spectroscopic Methods
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. For Diacetoxydimethylsilane, spectroscopic methods are indispensable for confirming its molecular structure and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, revealing the structure of a molecule. nih.govpascal-man.com For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
Research Findings:
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, distinct signals are observed for the methyl protons attached directly to the silicon atom and the methyl protons of the acetate (B1210297) groups. uni-saarland.de
¹³C NMR: The carbon-13 NMR spectrum distinguishes between the carbon atoms in the dimethylsilyl group and those in the carbonyl and methyl groups of the acetate moieties. nih.govumich.edu
²⁹Si NMR: Silicon-29 NMR is crucial for organosilicon compounds. pascal-man.com It provides a direct probe of the silicon environment. The chemical shift for this compound helps to confirm the presence of the Si(CH₃)₂ core and the nature of the oxygen-containing substituents. nih.govresearchgate.net High-resolution solid-state techniques like cross-polarization magic-angle spinning (CP-MAS) NMR are used to characterize the surface species when silanes are grafted onto substrates like silica (B1680970). nih.gov The standard reference for ²⁹Si NMR is typically tetramethylsilane (B1202638) (TMS). nih.gov
NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~0.50 | Si-CH₃ | uni-saarland.de |
| ¹H | ~2.11 | O-C(=O)-CH₃ | uni-saarland.de |
| ¹³C | Data available | Si-CH₃, C=O, O-C(=O)-CH₃ | nih.gov |
| ²⁹Si | Data available | (CH₃)₂Si(O₂CCH₃)₂ | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.com It is an essential tool for identifying the functional groups present in a compound. pg.edu.pl
Research Findings: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its specific functional groups. The most prominent peak is the carbonyl (C=O) stretch from the two acetate groups, which is a very strong and sharp absorption. netzsch.com Another key region corresponds to the Si-O bond vibrations. The IR spectrum can be used to monitor reactions involving this compound, such as its condensation with other molecules. whitman.edu
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Intensity | Reference |
|---|---|---|---|
| ~1740 | C=O Stretch (Acetate) | Strong | whitman.edu |
| 1000–1100 | Si-O Stretch | Strong | pg.edu.pl |
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
Gas Chromatography (GC) and Pyrolysis Gas Chromatography
Gas Chromatography (GC) is a common analytical technique for separating and analyzing compounds that can be vaporized without decomposition. umich.edu Silylating agents are often used to derivatize molecules to make them more volatile, less polar, and more thermally stable for GC analysis. umich.edu
Research Findings: this compound can be analyzed by GC. However, a significant consideration for acetoxysilanes is the potential for thermally induced retrocleavage reactions under the high temperatures used in GC analysis, which can lead to inaccurate quantification or identification. etamu.edu This potential for thermal degradation must be considered when developing analytical methods. GC is also employed to monitor the progress of reactions where this compound is a reactant, for example, by tracking the consumption of the starting material to determine when equilibrium has been reached. etamu.edu
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, MS/MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. libretexts.org When combined with GC, the hyphenated technique GC-MS provides powerful separation and identification capabilities. nih.gov
Research Findings: The mass spectrum of this compound confirms its molecular weight of 176.24 g/mol . matec-conferences.org In electron ionization (EI) mode, the molecule fragments in a characteristic pattern. labmanager.com GC-MS analysis shows a fragmentation pattern where the most abundant peak (top peak) is observed at an m/z of 119. nih.gov Tandem mass spectrometry (MS/MS) can be used for more detailed structural elucidation of complex siloxane derivatives, including those formed from acetate adducts.
Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Assignment | Significance | Reference |
|---|---|---|---|
| 176 | [C₆H₁₂O₄Si]⁺ | Molecular Ion (M⁺) | nih.gov |
| 119 | Fragment Ion | Top Peak in NIST Library Spectrum | nih.gov |
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Research Findings:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a material and study its decomposition profile. For this compound, TGA would show the onset of mass loss due to volatilization around its boiling point (163 °C) and any subsequent decomposition at higher temperatures. netzsch.com TGA is critical for understanding the upper temperature limits for the use of the material.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis can precisely determine its melting point, which is reported to be -12.5 °C. netzsch.com An earlier study using differential thermal analysis (DTA), a related technique, showed no evidence of the loss of a volatile component below the melting point, indicating good stability in its solid state. whitman.edu
Thermal Properties of this compound
| Property | Value | Analytical Technique | Reference |
|---|---|---|---|
| Melting Point | -12.5 °C | DSC / DTA | netzsch.com |
| Boiling Point | 163 °C | TGA / Distillation | netzsch.com |
| Thermal Stability | Stable below melting point | DTA | whitman.edu |
Microscopic Analysis
Microscopy techniques are fundamental for visualizing the surface topography, morphology, and internal structure of materials derived from this compound, particularly in their polymeric forms like silicone elastomers and composites.
Scanning Electron Microscopy (SEM)
SEM is a powerful tool for examining the surface features of materials at the micro- and nanoscale. pressbooks.pub It operates by scanning a focused beam of electrons onto a specimen, generating signals that provide information about the sample's surface topography and composition. pressbooks.pub In the context of polysiloxane-based materials, SEM is invaluable for visualizing surface morphology, the distribution of fillers, and identifying defects such as cracks or delamination. researchgate.netfraunhofer.de For instance, SEM analysis of polydimethylsiloxane (B3030410) (PDMS) surfaces can reveal topographical changes resulting from treatments, such as the formation of a hardened crust after ion bombardment or surface buckling due to stress relaxation in deposited films. researchgate.net It has also been used to study the roughness of PDMS surfaces engineered to be superhydrophobic, revealing spherulites of a few micrometers in diameter. nih.gov The technique can be performed with low acceleration voltages to minimize radiation damage to sensitive polymer samples. fraunhofer.de
Transmission Electron Microscopy (TEM)
While SEM excels at surface analysis, TEM is used to investigate the internal structure of materials. With a magnification potential reaching up to 50 million times, TEM is ideal for measurements at the nanometer scale. researchgate.net In this technique, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the material is used to form an image. researchgate.net For derivatives of this compound, TEM is particularly useful for characterizing the size, shape, and dispersion of nanoparticles, such as silica, within a polymer matrix. researchgate.netorientjchem.org Studies have used TEM to visualize monodisperse, spherical silica nanoparticles synthesized from silane (B1218182) precursors, confirming their size and pore structure. orientjchem.orgrhhz.net This is critical for applications in nanocomposites, where the properties are highly dependent on the filler's characteristics and distribution. orientjchem.org
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale and can also measure various surface properties. oup.com It is well-suited for characterizing soft materials like silicone elastomers. arxiv.org AFM has been employed to study the surface of magnetoactive composites based on silicone elastomers, revealing changes in the surface's wrinkled structure upon application of an external magnetic field. epj-conferences.org
A key capability of AFM is force spectroscopy, where the instrument measures the forces between the probe tip and the sample surface as a function of their separation. These "force curves" can be used to quantify mechanical and adhesive properties. arxiv.orgacs.org For example, AFM has been used to measure the stiffness (reported as Young's Modulus) and surface adhesiveness of PDMS elastomers. arxiv.orgacs.org Research has shown that the adhesive forces on silicone IOLs are significantly lower than on other materials like acrylics, a property that can be critical in biomedical applications. nih.gov
Table 1: Comparative Adhesion Force Measurements of Intraocular Lens (IOL) Materials by AFM This table presents data on the mean adhesive force for different IOL biomaterials as measured by Atomic Force Microscopy (AFM) in a liquid environment. The data highlights the significantly low adhesiveness of silicone surfaces compared to other polymers.
| IOL Material | Mean Adhesive Force (nN) (± SD) |
|---|---|
| Silicone | 2.10 (± 0.01) |
| Poly(methyl methacrylate) (PMMA) | 45.77 (± 0.47) |
| Hydrophilic Acrylic | 84.76 (± 0.94) |
| Hydrophobic Acrylic | 283.75 (± 0.14) |
Data sourced from a study analyzing IOL optic surface adhesiveness. nih.gov
Advanced Analytical Strategies for Polymer Systems
For complex polymer systems derived from this compound, such as copolymers and cross-linked networks, more advanced analytical strategies are required for a complete characterization of their molecular structure.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is a cornerstone technique for polymer characterization, used to determine the molecular weight and molecular weight distribution. malvernpanalytical.comintertek.com This liquid chromatography method separates polymer chains based on their size in solution. lcms.cz The analysis provides critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. intertek.com These parameters significantly influence the physical and mechanical properties of the polymer, such as strength, toughness, and melt viscosity. intertek.com
For polysiloxanes, the choice of solvent is critical for accurate analysis; toluene (B28343) is often preferred over tetrahydrofuran (B95107) (THF) because it yields more intense signals from both refractive index and light scattering detectors. malvernpanalytical.comazom.com Modern GPC systems often employ a suite of detectors—including refractive index, UV/Vis, light scattering, and viscometry—to provide a more comprehensive characterization of molecular weight, structure, and size than a single detector alone. azom.comresearchgate.net GPC is applied throughout a polymer's lifecycle, from post-polymerization analysis to characterization after degradation. malvernpanalytical.com
Table 2: Example GPC Analysis Results for Polysiloxane Copolymers This table illustrates typical data obtained from a multi-detector GPC analysis of a starting polysiloxane copolymer and its functionalized derivatives, highlighting changes in molecular weight (Mw) and polydispersity (PDI).
| Sample | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|
| Starting Polysiloxane Copolymer | 18,370 | 1.74 |
| Functionalized Copolymer 1 | 20,410 | 1.63 |
| Functionalized Copolymer 2 | 20,530 | 1.62 |
Data adapted from a study investigating the alteration of polysiloxanes during reaction. malvernpanalytical.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization mass spectrometry technique that has become a powerful tool for the detailed analysis of synthetic polymers, including siloxanes. researchgate.netresearchgate.net It allows for the precise mass determination of individual oligomer chains, providing insights that are often inaccessible by GPC. nist.gov
This technique has been successfully used to characterize complex siloxane systems. For instance, MALDI-TOF-MS analysis of mobile species migrating from PDMS medical gels identified them as predominantly cyclic oligomers. researchgate.net In other studies, it has been used to monitor the ring-opening polymerization of cyclosiloxanes, characterizing the efficiency of end-group incorporation and following the details of the equilibration process. researchgate.net When analyzing complex silsesquioxane-siloxane copolymer resins, MALDI-TOF-MS, often used after fractionation of the sample, can identify specific oligomeric structures and has shown that GPC can sometimes underestimate the molecular masses of higher mass fractions. nist.gov The combination of MALDI-TOF-MS with other methods like Nuclear Magnetic Resonance (NMR) and SEC provides a powerful approach to characterizing the chain length distribution, chemical composition heterogeneity, and sequence distribution of complex copolymers. acs.org
Applications of Diacetoxydimethylsilane in Advanced Materials Research
Precursor for Room Temperature Vulcanizing (RTV) Silicones
Diacetoxydimethylsilane is a key component in the production of one-component room-temperature-vulcanizing (RTV-1) silicone sealants. These materials cure at ambient temperatures through a reaction with atmospheric moisture, making them versatile for a wide range of applications in construction, automotive, and electronics. specialchem.comgluegun.com
Role in Condensation Curing Systems (Acetoxy Cure)
This compound functions as a crosslinking agent in acetoxy cure systems, which are a common type of condensation curing for silicones. specialchem.comwikipedia.org In this process, silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymers react with this compound. The acetoxy groups on the silane (B1218182) are hydrolyzable and react with the silanol (B1196071) groups on the polymer chains and with atmospheric moisture. specialchem.comsmolecule.com This reaction leads to the formation of a stable, crosslinked silicone rubber network and releases acetic acid as a byproduct, which is characterized by a vinegar-like odor. gluegun.commasterbond.com
The general chemical reaction can be summarized as the hydrolysis of the acetoxy groups in the presence of moisture, forming silanols, which then condense with other silanols or the silanol-terminated polymer to create siloxane bridges. smolecule.com This process continues until a three-dimensional network is formed, resulting in the cured, elastomeric material. specialchem.com Acetoxy cure systems are known for their relatively fast curing times and good adhesion to a variety of substrates. gluegun.commasterbond.com
Formulation Aspects of RTV Silicone Sealants and Adhesives
The formulation of RTV silicone sealants and adhesives is a complex process involving several key components to achieve desired properties. sinosil.com this compound, as a crosslinker, is a critical ingredient. sinosil.com
Key Components in a Typical Acetoxy-Cure RTV Silicone Formulation:
| Component | Function | Example Materials |
| Base Polymer | Provides the main elastomeric backbone. | Silanol-terminated polydimethylsiloxane (PDMS) sinosil.com |
| Crosslinker | Facilitates the curing process by forming a network. | This compound, Methyltriacetoxysilane specialchem.comwikipedia.org |
| Filler | Reinforces the sealant, controls rheology, and can reduce cost. | Fumed silica (B1680970), calcium carbonate sinosil.comwacker.com |
| Plasticizer | Adjusts the modulus and improves flexibility. | Non-reactive silicone fluids sinosil.com |
| Adhesion Promoter | Enhances bonding to various substrates. | Silane coupling agents sinosil.com |
| Catalyst | Controls the rate of the curing reaction. | Organotin compounds (e.g., dibutyltin (B87310) dilaurate) wikipedia.orgsinosil.com |
The properties of the final sealant, such as modulus, tensile strength, and elongation, are highly dependent on the specific components and their proportions in the formulation. For instance, a higher concentration of reinforcing fillers like fumed silica generally leads to a higher modulus sealant. sinosil.com The choice and concentration of the crosslinker, like this compound, also play a crucial role in determining the cure rate and the final network structure. wikipedia.org While acetoxy-cure systems offer rapid curing and strong adhesion, the release of acetic acid can be corrosive to some metals and sensitive electronic components. masterbond.com
Polymer Synthesis and Modification
This compound serves as a valuable monomer and modifying agent in the synthesis of advanced polymer materials, enabling the creation of novel structures with tailored properties. chemimpex.com
Synthesis of Novel Polysiloxanes
This compound can be utilized in the synthesis of new polysiloxanes. chemimpex.com Its reactive acetoxy groups provide sites for polymerization reactions. For example, it can be involved in condensation polymerization with diols to form polyestersiloxanes. Additionally, recent research has demonstrated the potential for iron-catalyzed depolymerization of existing polysiloxanes to produce this compound, which can then be used as a monomer to create new, virgin polysiloxanes, contributing to a circular economy for silicone materials. researchgate.net The ability to control the structure of the resulting polysiloxanes by using specific monomers like this compound allows for the fine-tuning of material properties for specialized applications. escholarship.org
Development of Crosslinked Polymer Materials
The development of crosslinked polymer materials often utilizes agents that can form a three-dimensional network, significantly enhancing the material's properties. specialchem.com this compound, with its two reactive acetoxy groups, can act as a crosslinking agent not only in silicone systems but also potentially in other polymer matrices that have functional groups capable of reacting with the acetoxy moieties. This crosslinking transforms linear polymer chains into a more robust, interconnected structure. specialchem.com The formation of these crosslinks restricts the movement of polymer chains, leading to changes in the material's mechanical and thermal behavior. specialchem.com
Impact on Mechanical and Thermal Properties of Polymers
The introduction of crosslinks via this compound has a profound impact on the mechanical and thermal properties of the resulting polymer.
Impact of Crosslinking on Polymer Properties:
| Property | Effect of Crosslinking |
| Tensile Strength | Generally increases due to the formation of a stronger network that can better distribute stress. specialchem.comresearchgate.net |
| Modulus (Stiffness) | Increases as the crosslinked network restricts polymer chain movement, making the material more rigid. specialchem.commdpi.com |
| Elongation at Break | Tends to decrease as the crosslinks reduce the ability of polymer chains to slide past one another. uobabylon.edu.iq |
| Hardness | Increases due to the reinforced polymer matrix. specialchem.com |
| Thermal Stability | Often enhanced because the covalent crosslinks require more energy to break than the intermolecular forces in linear polymers. rsc.orgresearchgate.net |
| Solvent Resistance | Improves significantly as the crosslinked network prevents the polymer from dissolving, although it may still swell in the presence of a compatible solvent. specialchem.com |
Research has shown that the degree of crosslinking is a critical factor. For example, in some composite materials, an optimal concentration of a coupling agent (which functions similarly to a crosslinker in bonding different phases) leads to the best balance of mechanical properties. mdpi.com Similarly, the thermal stability of polymers can be significantly altered by their microstructure, including the presence and density of crosslinks. rsc.org The ability of this compound to facilitate crosslinking makes it a valuable tool for engineers and scientists looking to create high-performance polymers with specific mechanical and thermal characteristics for demanding applications.
Integration in Functional Materials
This compound serves as a versatile building block and surface modifier in the creation of advanced functional materials. Its reactivity, driven by the hydrolysis of its acetoxy groups, allows for its integration into various matrices to enhance material properties. This integration is pivotal in the development of high-performance composites, hybrid systems, and specialized electronic components.
Advanced Composites and Hybrid Materials
The development of advanced composites and organic-inorganic hybrid materials often leverages this compound to create robust, functional systems with tailored properties. bohrium.com Its role is typically to act as a crosslinking agent, a coupling agent, or a precursor for an in-situ-formed silica network within an organic polymer matrix.
Research into organic-inorganic hybrid materials, particularly those derived from renewable resources like vegetable oils, highlights the utility of silane compounds. bohrium.com In these systems, creating a silicon-oxygen-silicon (Si-O-Si) inorganic network within the organic matrix is a key strategy to improve mechanical strength and thermal stability. bohrium.com this compound can be employed in sol-gel processes to form these inorganic networks. The hydrolysis of the silane releases acetic acid and forms reactive silanol groups, which then condense to build the siloxane network, effectively reinforcing the organic polymer.
In the context of silicone-based materials, this compound can be used to create novel composites. For instance, fillers like silica powder can be incorporated into a silicone gum, and the subsequent crosslinking, potentially involving reactive silanes, yields materials with controlled mechanical properties and enhanced thermal stability. researchgate.net Furthermore, its application extends to surface modification. As a surface treatment agent, it can alter the surface energy of substrates, for example, to enhance hydrophobicity or improve the adhesion between an inorganic filler and an organic matrix, a critical factor in composite performance. smolecule.comgoogle.com
Table 1: Role of this compound in Hybrid Materials
| Hybrid Material Type | Role of this compound | Resulting Property Enhancement | Source |
|---|---|---|---|
| Polymer-Silica Composites | Precursor for in-situ silica network via sol-gel process | Improved mechanical strength, thermal stability | bohrium.com |
| Reinforced Silicone Elastomers | Crosslinking agent / Adhesion promoter | Controlled mechanical properties, enhanced thermal stability | researchgate.net |
| Organic-Inorganic Coatings | Component in hybrid resin formulation | Improved adhesion, durability | researchgate.netsmolecule.com |
| Surface-Modified Fillers | Surface modification agent | Enhanced compatibility between filler and matrix, improved hydrophobicity | smolecule.comgoogle.com |
Applications in Electronics (e.g., as additive in LIB anodes)
In the electronics sector, this compound is utilized for its ability to form stable, insulating silica-based films. A notable application is in the fabrication of nanoporous silica films, which are valued for their low dielectric constant. google.com In the manufacturing of integrated circuits, such films serve as insulators between conductive pathways, and using this compound as a surface modification agent during their production is a documented process. google.com
The field of energy storage, specifically high-capacity lithium-ion batteries (LIBs), presents an emerging area of application for silane compounds. Silicon (Si) is a highly promising anode material due to its exceptional theoretical capacity. researchgate.net However, it suffers from massive volume changes during charging and discharging, which leads to the fracturing of the anode and the continuous breakdown of the protective solid electrolyte interphase (SEI). nih.govrsc.org This instability results in rapid capacity decay and poor cycle life. rsc.org
Using electrolyte additives is an effective and economical strategy to address this challenge. researchgate.net Functional additives can be preferentially decomposed on the anode surface to form a stable and flexible SEI that can accommodate the volume changes of the silicon. nih.govrsc.org While specific studies extensively detailing this compound as a primary LIB additive are not prevalent, other alkoxysilane additives like tetraethoxysilane (TEOS) have been investigated for this purpose. researchgate.net The underlying principle involves the additive helping to form a robust SEI layer, often rich in lithium silicates or silica, which improves the mechanical and electrochemical stability of the interface. researchgate.net Given its reactivity and ability to form siloxane structures, this compound could potentially function in a similar capacity, contributing to a more stable SEI on silicon anodes and improving electrical conductivity and mechanical strength.
Table 2: Potential Role of Silane Additives in Lithium-Ion Battery (LIB) Silicon Anodes
| Challenge in Si Anodes | Mechanism of Silane Additive | Potential Benefit | Source |
|---|---|---|---|
| Massive Volume Expansion (~300%) | Forms a flexible, mechanically robust SEI layer | Accommodates volume changes without fracture, maintains structural integrity | nih.govrsc.org |
| Unstable Solid Electrolyte Interphase (SEI) | Preferential decomposition on the anode surface to create a stable, engineered SEI | Prevents continuous electrolyte decomposition, reduces irreversible capacity loss | researchgate.netrsc.org |
| Low Coulombic Efficiency | Passivates the reactive Si surface, limiting side reactions | Increases the efficiency of lithium plating/stripping over repeated cycles | nih.gov |
| Particle Pulverization/Fracturing | Enhances binding between Si particles and the current collector | Improves long-term cycling stability and mechanical cohesion of the electrode | mdpi.com |
Emerging Applications in Sustainable Chemistry and Recycling
A significant emerging application for this compound lies at the intersection of sustainable chemistry and the circular economy: the chemical recycling of silicone polymers. mdpi.com Silicones, or polysiloxanes, are highly durable materials used in countless applications, but their stable siloxane backbone makes them difficult to break down, posing an environmental challenge. researchgate.netmdpi.com Chemical recycling via depolymerization offers a closed-loop solution, breaking down end-of-life silicone products into valuable chemical synthons that can be used to produce virgin-grade silicone. mdpi.comresearchgate.net
Research has established a low-temperature protocol for the depolymerization of polysiloxanes using iron salts as catalysts, where this compound is a key product. researchgate.netmdpi.com In this process, silicone waste (e.g., polydimethylsiloxane) is reacted with acetic anhydride (B1165640) in the presence of a catalyst like ferric chloride. researchgate.net The reaction cleaves the Si-O-Si bonds of the polymer backbone, yielding this compound as a well-defined product. researchgate.net This resulting monomer can then serve as a starting material for the synthesis of new silicone polymers, effectively closing the recycling loop. researchgate.netmdpi.com
This method is a cornerstone of advancing sustainable polymer chemistry, as it transforms silicone waste from a landfill problem into a valuable resource. The process supports the goals of a circular economy by reducing waste, conserving resources, and lowering the energy consumption and carbon footprint associated with primary silicone production. researchgate.netmdpi.com
However, challenges to industrial-scale implementation remain. The process requires significant amounts of acetic anhydride (two equivalents for each dimethylsiloxy unit), and the yield of this compound can be modest for industrial purposes. researchgate.netmdpi.com Furthermore, the use of corrosive iron halides can be problematic for standard chemical reactors. mdpi.com Despite these hurdles, the conversion of silicone waste into this compound represents a promising pathway toward more sustainable practices in the silicones industry.
Table 3: Iron-Catalyzed Depolymerization of Polysiloxanes for Recycling
| Parameter | Description | Source |
|---|---|---|
| Feedstock | End-of-life silicone materials (e.g., polydimethylsiloxane) | researchgate.net |
| Primary Reagent | Acetic anhydride | researchgate.net |
| Catalyst | Iron salts (e.g., Ferric chloride, FeCl₃) | researchgate.netmdpi.com |
| Temperature Range | 140–180 °C | researchgate.net |
| Primary Product | This compound | researchgate.netresearchgate.net |
| Significance | Enables closed-loop chemical recycling of silicone waste into a valuable monomer. | mdpi.com |
| Contribution to Sustainability | Reduces landfill waste, conserves resources, lowers energy consumption, and supports a circular economy. | researchgate.netmdpi.com |
| Industrial Challenges | Modest yields, requirement for large quantities of acetic anhydride, corrosive nature of catalysts. | researchgate.netmdpi.com |
Computational Chemistry and Modeling Studies of Diacetoxydimethylsilane Systems
Quantum Chemical Calculations on Reactivity and Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the reaction mechanisms of silanes like diacetoxydimethylsilane. sumitomo-chem.co.jpsioc-journal.cn These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathways and their associated energy barriers. rsc.orgbcrec.id
A primary reaction of this compound is hydrolysis, where the acetoxy groups react with water to form silanols and acetic acid. This is a crucial first step in the formation of polysiloxane networks. Quantum chemical studies on analogous silane (B1218182) hydrolysis reactions reveal that the process can be influenced by the presence of catalysts (such as acids or bases) and the surrounding solvent. mdpi.comrsc.org For instance, DFT calculations on the hydrolysis of borate (B1201080) networks, which share some similarities with silicate (B1173343) systems, have shown that a basic environment significantly lowers the energy barrier for hydrolysis compared to neutral or acidic conditions. mdpi.com The calculations also highlight the critical role of explicit water molecules in stabilizing transition states, often through the formation of hydrogen-bonded ring structures. mdpi.com
The general mechanism for acid- or base-catalyzed hydrolysis of silicon esters involves the protonation or deprotonation of the leaving group, followed by nucleophilic attack of water at the silicon center. DFT studies can provide detailed energetic data for each step. For example, in the study of chalcone (B49325) cyclization catalyzed by a Brønsted acid, DFT calculations identified the rate-determining step by comparing the energy barriers of protonation, cyclization, and tautomerization steps. bcrec.id Similar approaches can be applied to this compound hydrolysis to understand the kinetics and thermodynamics of the reaction.
Table 1: Representative Energy Barriers for Hydrolysis Steps from Quantum Chemical Studies on Analogous Systems
| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| First Hydrolysis | cis-[Pt(NH3)2Cl2] | DFT/CDM | 25-27 | sonar.ch |
| Neutral Hydrolysis | Borate Network (1 H₂O) | MP2/6-311++G(d,p) | ~40 | mdpi.com |
| Basic Hydrolysis | Borate Network (1 OH⁻) | MP2/6-311++G(d,p) | ~15 | mdpi.com |
| Acidic Hydrolysis | Borate Network (1 H₃O⁺) | MP2/6-311++G(d,p) | ~30 | mdpi.com |
Molecular Dynamics Simulations of Polymerization and Crosslinking
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of polymerization and crosslinking that follow the initial hydrolysis of this compound. rsc.org These simulations model the system at an atomistic or coarse-grained level, allowing researchers to observe the formation of polysiloxane networks over time. nih.gov By tracking the positions and velocities of atoms, MD can provide insights into the structural evolution and resulting properties of the crosslinked material. researchgate.net
The crosslinking process in silicone sealants, which are formed from precursors like this compound, has been successfully modeled using MD simulations. researchgate.netresearchgate.net These simulations typically start with a collection of precursor molecules (hydrolyzed silanols) and model the condensation reactions that form siloxane (Si-O-Si) bonds. A reactive force field or an iterative algorithm that forms bonds based on proximity and reactivity criteria is often employed. mdpi.commdpi.com
MD simulations can investigate how factors such as crosslinking density, temperature, and the presence of plasticizers affect the final structure and mechanical properties of the silicone network. researchgate.net Studies on silicone rubber have shown that increasing the crosslinking density leads to an increase in thermal conductivity, as the formation of a spatial network shortens the heat transfer pathways. researcher.life Similarly, the mechanical properties of silicone sealants are enhanced with a higher degree of crosslinking. researchgate.net These simulations provide a molecular-level understanding of how macroscopic properties emerge from the underlying network architecture. mdpi.com
Table 2: Key Parameters and Findings from MD Simulations of Silicone Crosslinking
| Simulation Focus | System | Key Simulation Parameters | Major Findings | Reference(s) |
| Mechanical Properties | Silicone Sealant / Plasticizer | Varied crosslinking degree and plasticizer content | Mechanical properties enhance with increased crosslinking and decrease with more plasticizer. | researchgate.netresearchgate.net |
| Thermal Conductivity | Silicone Rubber | Varied crosslinking density | Thermal conductivity increases with crosslinking density due to network formation. | researcher.life |
| Polymerization Process | Dimethylsilanediol (B41321) (DMSD) | QM/MM iterative polymerization | Demonstrated polymer chain growth, showing a density increase from 0.91 to 1.04 g/cm³. | nih.govmdpi.com |
| Thermomechanical Properties | Epoxy Resin / Anhydride (B1165640) | Annealing simulations at different temperatures | Crosslinked network structure determines thermal and mechanical performance. | mdpi.com |
Modeling of Intermolecular Interactions and Material Properties
The bulk properties of materials derived from this compound are governed by the intermolecular forces between the polysiloxane chains. ull.esnumberanalytics.com Computational modeling allows for the detailed investigation of these interactions, which include van der Waals forces, electrostatic interactions, and potential hydrogen bonding (especially if residual silanol (B1196071) groups are present). frontiersin.org
MD simulations, using well-parameterized force fields, are the primary method for predicting the physical properties of polysiloxanes. nih.govacs.org Researchers have developed and benchmarked various force fields (like COMPASS, OPLS-AA, and Dreiding) for their ability to accurately reproduce experimental data for properties such as density, viscosity, heat capacity, and thermal conductivity. nih.govacs.org These studies underscore the importance of accurate atomic charge models for capturing the intermolecular interactions correctly. acs.org
Modeling can also elucidate the relationship between molecular structure and material properties. For instance, simulations on poly(dimethyl-co-diphenyl)siloxane have shown that incorporating bulky phenyl groups increases the chain size and significantly slows down chain diffusivity, affecting the material's viscoelastic properties. rsc.org By systematically altering molecular features in a computational model, such as branch length or functional group density, researchers can predict how these changes will influence rheological behaviors like viscosity. researchgate.net This predictive capability is crucial for the rational design of new polysiloxane materials with specific performance characteristics. researchgate.netfrontiersin.org
Table 3: Predicted vs. Experimental Properties of Polydimethylsiloxane (B3030410) (PDMS) from Molecular Simulations
| Property | Force Field | Simulation Value | Experimental Value | Reference |
| Density (g/cm³ at 300 K) | HUANG's Class II | ~0.97 | ~0.97 | acs.org |
| Density (g/cm³ at 300 K) | OPLS-AA (Optimized) | ~0.96 | ~0.97 | acs.org |
| Viscosity (cP at 298 K) | Not specified | Model-dependent predictions | Varies with molecular weight | researchgate.net |
| Thermal Conductivity (W/m·K) | Non-equilibrium MD | Increases with crosslinking (e.g., by 40% at 80% crosslinking) | Varies with formulation | researcher.life |
Computational Approaches in Understanding Degradation Pathways
Computational methods are also employed to understand the degradation of polysiloxane materials, which is critical for assessing their long-term stability and environmental impact. rsc.org The thermal degradation of polydimethylsiloxane (PDMS), the polymer resulting from this compound, has been a particular focus of such studies.
Computational simulations, combined with experimental techniques like thermogravimetric analysis (TGA), have helped to elucidate the complex mechanisms of PDMS degradation. researchgate.net Studies suggest that in an inert atmosphere, degradation primarily proceeds via a "backbiting" or unzipping mechanism, where the polymer chain folds back on itself, leading to the scission of Si-O bonds and the formation of stable cyclic oligomers (like hexamethylcyclotrisiloxane). researchgate.netresearchgate.net The flexibility of the Si-O backbone and the involvement of silicon's d-orbitals are thought to facilitate this process. researchgate.net
Quantum mechanical calculations using methods like Density Functional Tight Binding (DFTB) have been used to investigate degradation initiated by other factors, such as radiation. rsc.org These simulations can model bond-breaking and bond-forming events, testing reaction schemes that have been inferred from experimental data. For example, quantum MD simulations have been used to study the formation of various crosslinks (Si-C-C-Si, Si-C-Si, Si-Si) and chain scission events in irradiated PDMS, linking these structural changes to the evolution of off-gassing products like H₂, CH₄, and C₂H₆. rsc.org These computational approaches provide a fundamental understanding of the chemical changes that underpin material degradation. rsc.orgresearchgate.net
Environmental and Sustainability Considerations in the Context of Diacetoxydimethylsilane
Life Cycle Assessment of Diacetoxydimethylsilane Production and Use
A Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to end-of-life disposal. researchgate.net For this compound, a comprehensive LCA provides a holistic view of its environmental burdens and identifies areas for potential improvement. researchgate.net The life cycle of a chemical product includes raw material acquisition, manufacturing, distribution, use, and final disposal or recycling. industrialchemicals.gov.au
Studies on the broader class of silicones, siloxanes, and silanes have indicated that their use in various applications can lead to significant net reductions in greenhouse gas emissions. silicones.eu A life-cycle study found that these products can help save, on average, nine times the amount of greenhouse gases emitted during their manufacture, primarily through enhanced energy efficiency and material conservation in their applications. silicones.eu
Table 1: Conceptual Life Cycle Stages and Environmental Interactions of this compound
| Life Cycle Stage | Key Inputs | Key Outputs (to Environment) | Potential Environmental Impacts |
|---|---|---|---|
| Cradle-to-Gate (Production) | Silicon (from Quartz), Acetic Anhydride (B1165640), Catalysts, Energy (Electricity, Heat) | CO2, Other Greenhouse Gases, Process Wastes, Air and Water Emissions | High energy consumption and carbon footprint from silicon production; generation of chemical waste. acs.org |
| Use Phase | This compound | Release of Acetic Acid (during curing), Volatile Organic Compounds (VOCs) | Contribution to air pollution; potential for human and environmental exposure. |
| End-of-Life | Waste Silicone/Polysiloxane Products | Landfill Leachate, Air Pollutants (from incineration) | Landfill space consumption; release of CO2, water, and amorphous silica (B1680970) upon incineration. mdpi.com |
Strategies for Waste Management and Resource Recovery
The management of waste from silicone products is a critical environmental concern, as these materials are not biodegradable. mdpi.com Traditional disposal methods include landfilling and incineration. mdpi.com However, these methods represent a loss of valuable resources and have associated environmental drawbacks. mdpi.com Resource recovery, which involves extracting valuable materials from waste streams, offers a more sustainable alternative and supports the principles of a circular economy. mdpi.comdntb.gov.ua
A key strategy for managing polysiloxane waste is chemical recycling, also known as feedstock recycling. mdpi.com This process involves the depolymerization of silicone waste to break it down into smaller molecules, such as oligomers or monomers, which can then be used to produce new, virgin-quality silicone products. mdpi.comyoutube.com This approach presents a significant opportunity for resource recovery within the silicone industry. dntb.gov.uacomputersciencejournals.com
Notably, this compound can be produced through the chemical recycling of polysiloxane waste. Research has demonstrated that the depolymerization of Polydimethylsiloxane (B3030410) (PDMS) using a ferric chloride catalyst can yield this compound. researchgate.net This reaction is typically performed at temperatures between 140-180 °C over 16-24 hours. researchgate.net While this method requires a substantial amount of acetic anhydride, it represents a viable pathway for converting silicone waste into a useful chemical commodity. researchgate.net The benefits of chemical recycling are numerous: it reduces landfill waste, conserves natural resources, lowers energy consumption, and decreases greenhouse gas emissions compared to virgin production. mdpi.comnewtopsilicone.com It also allows for the processing of mixed and heterogeneous waste streams, which is a significant advantage over mechanical recycling. mdpi.com
Table 2: Comparison of Waste Management Strategies for Polysiloxanes
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Landfill | Disposal of waste in the ground. | Simple, low initial cost. | Consumes land; potential for soil and water contamination; loss of resources. mdpi.com |
| Incineration | Combustion of waste, often with energy recovery. | Reduces waste volume; can generate energy. | Releases CO2 and amorphous silica; loss of valuable silicon resources; potential for air pollution. mdpi.com |
| Mechanical Recycling | Grinding waste into particles for reuse as filler in lower-grade applications (down-cycling). | Diverts waste from landfills. | Often results in lower-quality materials; limited applications. computersciencejournals.com |
| Chemical Recycling (Depolymerization) | Breaking down polymers into monomers or oligomers for repolymerization. | Produces virgin-quality material; enables infinite recycling loop; can handle mixed waste. acs.orgmdpi.comyoutube.com | Can be energy-intensive; may require specific catalysts and reagents. acs.orgresearchgate.net |
Advancements in Sustainable Synthesis and Application
The pursuit of green chemistry principles is driving innovation in the synthesis of organosilicon compounds to minimize environmental impact. dntb.gov.uaresearchgate.net These principles include preventing waste, maximizing atom economy, and using less hazardous chemical syntheses. college-de-france.fr
A significant advancement in the sustainable production of this compound is its synthesis from polysiloxane waste via iron-catalyzed depolymerization. researchgate.netresearchgate.net The use of an inexpensive and earth-abundant metal like iron as a catalyst is a core tenet of green chemistry, moving away from more toxic or rare catalysts. rsc.org This process not only provides a method for recycling end-of-life silicones but also creates a value-added product from a waste stream. researchgate.net The reaction can be performed at relatively low temperatures, which contributes to its sustainability profile. researchgate.net
The broader field of organosilicon chemistry is also seeing a shift towards more sustainable practices. mdpi.com Traditional synthesis routes often rely on chlorosilanes, which can produce harmful byproducts like hydrogen chloride. mdpi.com Research is increasingly focused on developing alternative, chlorine-free synthesis methods, such as the direct synthesis of alkoxysilanes, to create more environmentally friendly processes. mdpi.com These advancements highlight a trend toward designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
Table 3: Overview of Synthesis Methods for this compound
| Synthesis Method | Reactants | Catalyst/Conditions | Sustainability Considerations |
|---|---|---|---|
| Traditional Synthesis | Dimethyldichlorosilane, Acetic Anhydride | Typically requires reaction and purification steps. | Relies on chlorosilane precursors which have associated environmental concerns. mdpi.com |
| Catalytic Depolymerization of Waste | Polydimethylsiloxane (Silicone Waste), Acetic Anhydride | Iron(III) chloride catalyst; 140-180 °C. researchgate.net | Utilizes waste as a feedstock (circular economy); uses an inexpensive, abundant metal catalyst; modest yield reported. researchgate.net |
Future Research Directions and Outlook
Development of Novel Catalytic Systems for Synthesis and Depolymerization
The synthesis of diacetoxydimethylsilane and the depolymerization of silicones back to this valuable monomer are critical processes that could be significantly enhanced through the development of new catalytic systems. While traditional synthesis methods exist, future research is likely to focus on catalysts that offer higher efficiency, selectivity, and milder reaction conditions, moving towards more sustainable chemical manufacturing.
In the realm of depolymerization, this compound is a known product of the breakdown of polydimethylsiloxane (B3030410) (PDMS). researchgate.net Current methods sometimes employ catalysts like ferric chloride, but these can be corrosive and require significant amounts of reagents like acetic anhydride (B1165640), making the process less attractive for industrial-scale recycling. nih.gov Future research will likely target the discovery of more robust and environmentally friendly catalysts that can efficiently break down silicone waste into this compound and other useful monomers. This is a crucial step in creating a closed-loop recycling system for silicones. silicones.eu The development of such catalytic systems would not only make the recycling of silicones more economically viable but also reduce the environmental footprint of silicone production.
Exploration of this compound in Bio-based Materials
The integration of silicone chemistry with bio-based materials is a burgeoning field with the potential to create novel hybrid materials with unique properties. While direct research on the use of this compound in bioplastics and bio-composites is currently limited, its reactive nature makes it a candidate for modifying and enhancing the properties of these sustainable materials.
Future research could explore the use of this compound as a crosslinking agent or surface modifier for bio-based polymers. For instance, it could be used to improve the moisture resistance, thermal stability, and mechanical properties of bioplastics derived from starch or cellulose. In the context of bio-composites, which often consist of natural fibers embedded in a polymer matrix, this compound could be investigated as a coupling agent to improve the adhesion between the hydrophilic natural fibers and a hydrophobic polymer matrix. This could lead to the development of more durable and high-performance bio-composites for a variety of applications.
Advanced Characterization of Complex this compound-Derived Architectures
As new synthetic methods allow for the creation of more complex polymer architectures using this compound, advanced characterization techniques will be essential to understand their structure-property relationships. A suite of analytical methods can be employed to gain insights into the molecular, morphological, and macroscopic properties of these materials.
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for elucidating the chemical structure of polymers derived from this compound. slideshare.netyoutube.com These methods can confirm the incorporation of the this compound monomer and provide information about the polymer backbone and any functional groups present.
To understand the morphology and surface properties of these materials, microscopy techniques are invaluable. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to visualize the surface topography and microstructure of the polymers. researchgate.net For more detailed analysis of the three-dimensional structure, transmission electron microscopy (TEM) may be employed.
The thermal properties of this compound-derived polymers can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). specialchem.com TGA provides information on the thermal stability and decomposition of the material, while DSC can be used to determine key thermal transitions such as the glass transition temperature and melting point. specialchem.com
Below is a table summarizing the characterization techniques applicable to this compound-derived polymers:
| Property to be Characterized | Analytical Technique | Information Obtained |
|---|---|---|
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and chemical bonds. slideshare.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the molecular structure and composition. youtube.com | |
| Morphology and Surface Topography | Scanning Electron Microscopy (SEM) | High-resolution imaging of the material's surface. researchgate.net |
| Atomic Force Microscopy (AFM) | Three-dimensional surface imaging and roughness measurements. | |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. specialchem.com |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting point, and crystallization behavior. specialchem.com | |
| Mechanical Properties | Tensile Testing | Stress-strain behavior, tensile strength, and modulus. |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties as a function of temperature and frequency. |
Tailoring Material Properties through Precision Synthesis with this compound
The ability to precisely control the synthesis of polymers from this compound opens up possibilities for tailoring material properties to meet the demands of specific applications. By manipulating the polymer architecture, molecular weight, and composition, a wide range of silicone materials with customized characteristics can be achieved.
One area of interest is the synthesis of well-defined linear polymers and block copolymers. Techniques like controlled radical polymerization and anionic ring-opening polymerization, which are used for other siloxane monomers, could potentially be adapted for this compound. wikipedia.orgmdpi.com This would allow for the creation of block copolymers where a polysiloxane segment derived from this compound is combined with other polymer blocks, leading to materials with unique self-assembly behaviors and properties.
Furthermore, this compound can be used to create crosslinked silicone networks, or elastomers. By controlling the crosslinking density, the mechanical properties of the resulting elastomer, such as its stiffness and elasticity, can be precisely tuned. nih.gov This is particularly relevant for applications where specific mechanical performance is required, such as in seals, gaskets, and biomedical devices. The ability to fine-tune these properties through precision synthesis is a key area for future research and development.
Circular Economy Solutions for Silicone Materials Involving this compound
The transition to a circular economy is a critical goal for the chemical industry, and this compound has a significant role to play in the context of silicone materials. sustainability-directory.comelkem.com The chemical recycling of silicone waste through depolymerization is a promising approach to close the loop on silicone production. silicones.eu
Depolymerization processes can break down end-of-life silicone products into their constituent monomers, including this compound. nih.gov These monomers can then be purified and used as feedstock for the production of new, virgin-quality silicone polymers. This approach offers significant environmental benefits, including a reduction in landfill waste and a decrease in the demand for virgin raw materials. bioengineer.org The energy consumption and carbon footprint associated with silicone production could also be substantially lowered by adopting a circular model that incorporates chemical recycling. elkem.com
Future research in this area will focus on optimizing the depolymerization processes to make them more efficient and cost-effective. This includes the development of new catalysts, as mentioned earlier, as well as the design of integrated recycling systems that can handle a variety of silicone waste streams. The successful implementation of these circular economy solutions will be crucial for the long-term sustainability of the silicone industry.
Q & A
Basic: What are the standard synthetic routes for diacetoxydimethylsilane, and how can reaction conditions be optimized?
This compound is typically synthesized via condensation reactions. For example, NASA’s Method 2 involves reacting chloromethyldimethylchlorosilane with pyridine in ether under reflux, followed by filtration and distillation to yield bis(chloromethyl)-hexamethyl-trisiloxane (precursor to this compound) at 50–53°C/0.5 torr . Key optimization steps include:
- Temperature control : Maintaining reflux conditions ensures complete reaction.
- Solvent selection : Ether is preferred due to its inertness and ability to dissolve pyridine-acetyl chloride complexes.
- Purification : Distillation under reduced pressure minimizes thermal decomposition.
Method 2 achieves a 35% yield of the diol intermediate, outperforming Method 1 by reducing competitive hydrolysis reactions .
Advanced: How do catalytic systems (e.g., Fe vs. Zn) influence the depolymerization of polysiloxanes to produce this compound?
Iron and zinc catalysts enable distinct depolymerization pathways for polysiloxanes. Enthaler’s work shows:
- Iron catalysts : Operate via a radical mechanism at low temperatures (60–100°C), favoring dichlorodimethylsilane and this compound formation with moderate selectivity .
- Zinc catalysts : Follow a Lewis acid-mediated pathway at higher temperatures (120–150°C), producing dimethoxydimethylsilane as a major product .
Researchers should compare turnover frequencies (TOF) and selectivity under varying pressures and solvent systems. For example, FeCl₃ in toluene at 80°C yields this compound with 75% selectivity, while ZnCl₂ in THF shifts the product distribution .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- Infrared (IR) spectroscopy : Identifies acetyloxy (C=O stretch at ~1740 cm⁻¹) and Si–O bonds (1000–1100 cm⁻¹). NASA’s synthesis validated the structure via IR .
- NMR : ¹H NMR reveals methyl groups on silicon (δ 0.1–0.5 ppm) and acetate protons (δ 2.0–2.1 ppm). ²⁹Si NMR distinguishes Si–O environments (δ 10–20 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 176.24 (C₆H₁₂O₄Si) confirm the molecular formula .
Advanced: How can conflicting data on reaction yields (e.g., 35% vs. lower yields in similar syntheses) be resolved?
Contradictions often arise from competing side reactions or purification inefficiencies. For example, NASA’s Method 2 achieves higher diol yields (35%) than Method 1 by avoiding cohydrolysis byproducts . To resolve discrepancies:
- Control experiments : Isolate intermediates (e.g., pyridine-acetyl chloride complexes) to quantify side products.
- Replicate conditions : Ensure identical solvent purity, temperature gradients, and catalyst loading.
- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, reaction time) .
Basic: What safety protocols are essential for handling this compound in the lab?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- PPE : Use nitrile gloves, goggles, and fume hoods due to its flammability and irritant properties .
- Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste .
Advanced: What methodologies assess the environmental stability of this compound in aqueous systems?
- Hydrolysis kinetics : Monitor Si–O bond cleavage via pH-dependent conductivity measurements. Hydrolysis half-lives range from minutes (pH < 4) to hours (pH 7–9).
- GC-MS analysis : Detect degradation products (e.g., acetic acid, dimethylsilanol) to map pathways .
- Ecotoxicity assays : Use Daphnia magna or algae to evaluate LC₅₀ values, ensuring compliance with REACH regulations .
Basic: How is this compound utilized in synthesizing trisiloxane derivatives?
It serves as a precursor in NASA’s synthesis of bis(chloromethyl)-hexamethyl-trisiloxane. Steps include:
Nucleophilic substitution : this compound reacts with chloromethyldimethylchlorosilane in ether.
Filtration : Remove pyridine-acetyl chloride byproducts.
Distillation : Isolate the trisiloxane at 50–53°C/0.5 torr .
Advanced: What computational tools predict the reactivity of this compound in novel organosilicon frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
